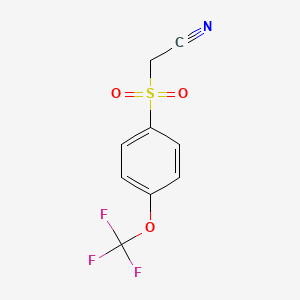
4-(三氟甲氧基)苯磺酰乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)benzenesulphonylacetonitrile is an organic compound with the molecular formula C9H6F3NO3S and a molecular weight of 265.21 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a benzene ring, which is further connected to a sulphonylacetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
科学研究应用
4-(Trifluoromethoxy)benzenesulphonylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the development of new chemical reactions.
Biology and Medicine: The compound is studied for its potential biological activities and its role in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
准备方法
The synthesis of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with acetonitrile in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
4-(Trifluoromethoxy)benzenesulphonylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulphonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and catalysts like palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The sulphonylacetonitrile moiety can act as a reactive site for further chemical modifications, enabling the compound to participate in various biochemical processes.
相似化合物的比较
4-(Trifluoromethoxy)benzenesulphonylacetonitrile can be compared with similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another similar compound with a trifluoromethyl group attached to the benzene ring.
The uniqueness of 4-(Trifluoromethoxy)benzenesulphonylacetonitrile lies in its trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]sulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)16-7-1-3-8(4-2-7)17(14,15)6-5-13/h1-4H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXPHHFMCOJVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
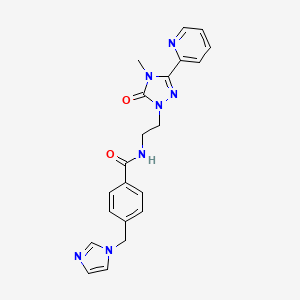
![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)
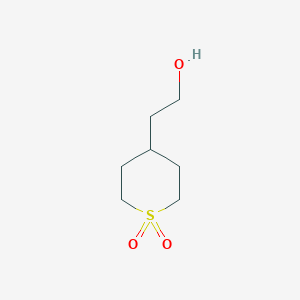
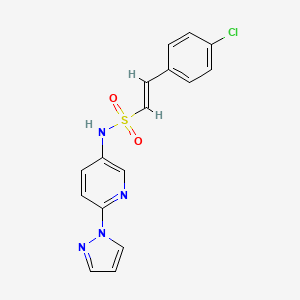
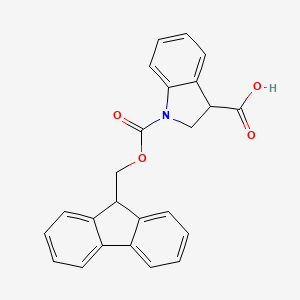

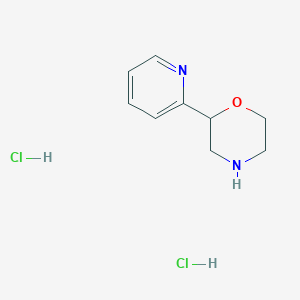
![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)
![ethyl 1-(4-fluorophenyl)-4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2454009.png)

![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)
![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)
![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)
![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)
